(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one
CAS No.: 1212185-26-6
Cat. No.: VC0006150
Molecular Formula: C16H16N2OS2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
![(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one - 1212185-26-6](/images/no_structure.jpg)
CAS No. | 1212185-26-6 |
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Molecular Formula | C16H16N2OS2 |
Molecular Weight | 316.4 g/mol |
IUPAC Name | 9-pyridin-3-yl-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one |
Standard InChI | InChI=1S/C16H16N2OS2/c19-16-18-15-14(21-16)12(10-2-1-5-17-7-10)11-8-3-4-9(6-8)13(11)20-15/h1-2,5,7-9,11-13H,3-4,6H2,(H,18,19) |
Standard InChI Key | RRGJAKVGOZYHOQ-UHFFFAOYSA-N |
SMILES | C1CC2CC1C3C2SC4=C(C3C5=CN=CC=C5)SC(=O)N4 |
Canonical SMILES | C1CC2CC1C3C2SC4=C(C3C5=CN=CC=C5)SC(=O)N4 |
The compound (4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one is a complex heterocyclic molecule with potential applications in medicinal chemistry. It belongs to a class of compounds that integrate thiazole and chromene moieties into a single structure. This compound is identified by its PubChem CID: 4870494 and has a molecular weight of 316.4 g/mol .
Synthesis
While no direct synthesis of this compound was provided in the sources reviewed, similar heterocyclic compounds are synthesized through multi-step reactions involving:
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Cyclization of precursor molecules containing sulfur and nitrogen groups.
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Functionalization of the chromene backbone.
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Introduction of the pyridine moiety via nucleophilic substitution or cross-coupling reactions.
These steps often require catalysts such as POCl₃ or bases like potassium carbonate for cyclization and activation .
Biological Activity
The compound belongs to a class of heterocycles known for their diverse biological activities:
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Potential Antimicrobial Properties: Thiazole derivatives are widely studied for their antibacterial activity against Gram-positive strains .
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Anticancer Potential: Related fused thiazole systems have been shown to induce apoptosis in cancer cells through mechanisms like caspase activation and inhibition of cell proliferation .
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Anti-inflammatory Effects: Compounds with similar frameworks have demonstrated inhibition of enzymes like 5-lipoxygenase (5-LOX), suggesting anti-inflammatory potential .
Although specific studies on this compound are lacking in the reviewed literature, its structural features suggest it may exhibit similar bioactivities.
Applications
The integration of pyridine and thiazole units into the chromene framework makes this compound a promising candidate for:
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Drug Development: Its rigid stereochemistry and functional groups provide opportunities for binding to biological targets.
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Chemical Probes: The molecule could serve as a scaffold for designing inhibitors or modulators in enzymatic studies.
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Material Science: Heterocyclic compounds like this are sometimes explored for their optical or electronic properties.
Challenges and Future Directions
Despite its potential:
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The lack of comprehensive studies on its synthesis and biological evaluation limits its current utility.
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Further research is needed to optimize its synthesis and explore structure–activity relationships (SAR).
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